methyl(4-methylbenzyl)sulfane
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Overview
Description
methyl(4-methylbenzyl)sulfane is an organic compound with the chemical formula C8H10S It is a colorless to light yellow liquid with a characteristic odor
Preparation Methods
Synthetic Routes and Reaction Conditions
methyl(4-methylbenzyl)sulfane can be synthesized through several methods. One common method involves the reaction of 4-methylbenzyl chloride with sodium methyl sulfide. The reaction typically occurs in an organic solvent such as dimethylformamide (DMF) under reflux conditions. Another method involves the reaction of 4-methylbenzyl alcohol with methanesulfenyl chloride in the presence of a base like pyridine.
Industrial Production Methods
In industrial settings, this compound is produced through the reaction of 4-methylbenzyl chloride with sodium methyl sulfide in large-scale reactors. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
methyl(4-methylbenzyl)sulfane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form the corresponding thiol.
Substitution: It can undergo nucleophilic substitution reactions at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
methyl(4-methylbenzyl)sulfane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other sulfur-containing compounds.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl(4-methylbenzyl)sulfane involves its interaction with various molecular targets. In oxidation reactions, it forms sulfoxides and sulfones through the transfer of oxygen atoms. In reduction reactions, it gains electrons to form thiols. In substitution reactions, it undergoes nucleophilic attack at the benzylic position, leading to the formation of substituted products.
Comparison with Similar Compounds
Similar Compounds
Benzyl methyl sulfide: Similar structure but without the methyl group on the benzene ring.
4-Methylbenzyl chloride: Similar structure but with a chlorine atom instead of the methyl sulfide group.
4-Methylbenzyl alcohol: Similar structure but with a hydroxyl group instead of the methyl sulfide group.
Uniqueness
methyl(4-methylbenzyl)sulfane is unique due to its specific combination of a methyl group on the benzene ring and a methyl sulfide group. This unique structure imparts distinct chemical properties, making it valuable in various chemical syntheses and industrial applications.
Properties
IUPAC Name |
1-methyl-4-(methylsulfanylmethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12S/c1-8-3-5-9(6-4-8)7-10-2/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWQBORWKRUWCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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